3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a morpholine ring, a piperidine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the dihydropyrimidinone core.
Attachment of the Morpholine Ring: The morpholine ring is introduced through an amide bond formation reaction, where a morpholine derivative is reacted with the piperidine-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-2,4-dihydropyrimidin-4-one: Similar structure but with a different substitution pattern on the dihydropyrimidinone core.
3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-2-one: Similar structure but with a different substitution pattern on the dihydropyrimidinone core.
Uniqueness
The uniqueness of 3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N4O3 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3-methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-one |
InChI |
InChI=1S/C15H22N4O3/c1-17-11-16-13(9-14(17)20)19-4-2-3-12(10-19)15(21)18-5-7-22-8-6-18/h9,11-12H,2-8,10H2,1H3 |
InChI Key |
HJMIUSZISXOSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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